Tyr-SOMATOSTATIN-28

Vue d'ensemble

Description

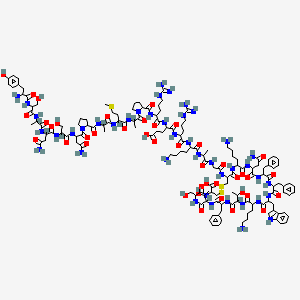

Tyr-SOMATOSTATIN-28 is a useful research compound. Its molecular formula is C146H216N42O41S3 and its molecular weight is 3311.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tyr-Somatostatin-28 (Tyr-SST-28) is a peptide derived from somatostatin, a critical regulatory hormone involved in various physiological processes, including the inhibition of hormone secretion and modulation of neurotransmission. This article explores the biological activity of Tyr-SST-28, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Tyr-SST-28 is an extended form of somatostatin-14, characterized by the addition of specific amino acids at its N-terminus. This structural modification enhances its biological potency and receptor affinity compared to shorter somatostatin peptides. The mechanism of action primarily involves binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors that mediate the physiological effects of somatostatin.

Key Features:

- Inhibition of Hormone Secretion : Tyr-SST-28 effectively inhibits the secretion of growth hormone (GH) and insulin, demonstrating significant potency in various studies.

- Receptor Specificity : It interacts with multiple SSTR subtypes, particularly SSTR2 and SSTR5, which are crucial for regulating endocrine functions in pancreatic islets.

Pharmacological Activity

Research indicates that Tyr-SST-28 exhibits several key pharmacological activities:

- Growth Hormone Inhibition : Studies show that Tyr-SST-28 is significantly more potent than somatostatin-14 in inhibiting GH release from rat anterior pituitary cells. For instance, synthetic Tyr-SST-28 has been found to be 3-14 times more effective in inhibiting GH secretion compared to its shorter counterpart .

- Insulin Regulation : In clinical studies, Tyr-SST-28 infusions reduced glucose-stimulated insulin secretion in healthy subjects. When administered at rates mimicking postprandial levels, it inhibited insulin responses significantly during glucose challenges .

- Binding Affinity : Binding studies reveal that Tyr-SST-28 has a lower dissociation constant (Kd) compared to somatostatin-14, indicating stronger receptor binding. For example, Kd values for Tyr-SST-28 were recorded at 625 pM, while those for somatostatin-14 were higher at 1.48 nM .

Case Studies

Several case studies highlight the clinical relevance of Tyr-SST-28:

- Acromegaly Treatment : In a phase 2 trial involving patients with acromegaly, Tyr-SST-28 demonstrated efficacy in suppressing insulin-like growth factor 1 (IGF-1) levels comparable to traditional somatostatin receptor ligands (SRLs). Patients receiving daily oral paltusotine (a related compound) showed similar outcomes as those treated with injected SRLs .

- Pancreatic Islet Function : Research involving SSTR2 knockout mice indicated that the inhibitory effects of Tyr-SST-28 on glucagon secretion were primarily mediated through SSTR2 pathways. This suggests a critical role for this peptide in maintaining glucose homeostasis .

Comparative Data Table

| Compound | Kd (pM) | IC50 (nM) | Hormonal Effects |

|---|---|---|---|

| Somatostatin-14 | 1480 | 3 | Moderate GH inhibition |

| This compound | 625 | 1.2 | Strong GH and insulin inhibition |

Applications De Recherche Scientifique

Hormonal Regulation

Tyr-SST-28 exhibits potent inhibitory effects on the secretion of hormones such as growth hormone, insulin, and glucagon. This property is particularly valuable in treating conditions like acromegaly and other endocrine tumors where hormone overproduction is problematic .

Cancer Treatment

The ability of Tyr-SST-28 to bind selectively to somatostatin receptors (SSTRs) makes it an effective agent in the diagnosis and treatment of various cancers. Studies have shown that somatostatin analogs can be used for targeted radiotherapy, enhancing the detection and treatment of tumors expressing SSTRs .

Table 1: Summary of Clinical Applications of Tyr-Somatostatin-28

Binding Studies

Research has demonstrated that Tyr-SST-28 binds with high affinity to SSTR subtypes, particularly sst2A and sst3, indicating its potential for therapeutic targeting in various diseases . Binding assays have shown that the dissociation constant (Kd) for Tyr-SST-28 is significantly lower than that for other somatostatin analogs, suggesting greater potency .

Table 2: Binding Affinity of this compound Compared to Other Somatostatin Analogues

| Compound | Kd (nM) | Ki (nM) |

|---|---|---|

| This compound | 0.625 | 0.350 |

| Somatostatin-14 | 1.48 | 0.900 |

| Octreotide | Varies | Varies |

Neuropharmacology

Studies indicate that somatostatin plays a vital role in modulating neurotransmission within the central nervous system (CNS). Tyr-SST-28 has been implicated in cognitive functions and neuroprotection, making it a candidate for treating neurological disorders .

Case Study: Cognitive Function Modulation

In a study examining the effects of somatostatin on cognitive performance, researchers found that administration of Tyr-SST-28 improved memory retention in animal models, suggesting its potential therapeutic role in cognitive impairments .

Analyse Des Réactions Chimiques

Enzymatic Degradation and Processing

Tyr-Somatostatin-28 undergoes proteolytic cleavage by endopeptidases, yielding bioactive fragments:

-

Endopeptidase Activity : Rat brain cortex enzymes cleave this compound into (Tyr⁷, Gly¹⁰)-Somatostatin-14, which retains GH-inhibitory activity .

-

Receptor Interaction : The N-terminal (1–12) segment enhances binding to somatostatin receptors (SSTR2/5) .

Enzymatic Conversion Efficiency

| Substrate | Product | Biological Activity (IC₅₀) | Source |

|---|---|---|---|

| This compound | (Tyr⁷, Gly¹⁰)-Somatostatin-14 | 3.2 ± 0.3 nM (sst1) |

Receptor-Binding Dynamics

This compound exhibits high-affinity interactions with SSTR2/5, mediated by:

-

Key Residues : Tyr¹, Phe⁶, Trp⁸, and Lys⁹ stabilize receptor binding via hydrophobic and electrostatic interactions .

-

Selectivity : 10× higher affinity for SSTR5 than SSTR2 (EC₅₀ = 0.01 nM vs. 1.8 nM) .

Receptor Affinity Comparison

| Receptor Subtype | EC₅₀ (nM) | Key Interaction Residues |

|---|---|---|

| SSTR5 | 0.01 | Tyr¹, Trp⁸, Lys⁹ |

| SSTR2 | 1.8 | Phe⁶, Thr¹⁰, Phe¹¹ |

Iodination and Radiolabeling

Lactoperoxidase-mediated iodination at Tyr¹ enables tracer use in receptor studies:

-

Specific Activity : 125I-labeled this compound shows >90% binding to SSTR5 in rat intestinal cells .

-

Applications : Used to map SSTR distribution in neuroendocrine tumors .

Structural-Activity Relationships (SAR)

Modifications to this compound alter receptor specificity:

Impact of Structural Modifications

| Modification | SSTR5 EC₅₀ (nM) | Bioactivity Retention |

|---|---|---|

| Native this compound | 0.01 | 100% |

| Tyr¹ → Phe | 0.04 | 40% |

| Linear (No Disulfide) | 3.2 | 15% |

Comparative Analysis with Analogues

This compound outperforms shorter isoforms and synthetic analogues in potency:

| Compound | Length | Key Feature | GH Inhibition (IC₅₀) |

|---|---|---|---|

| Somatostatin-14 | 14 | Lower receptor affinity | 5.8 nM |

| Octreotide | 8 | Selective SSTR2 binding | 27 nM |

| This compound | 28 | Enhanced SSTR5 specificity | 0.01 nM |

Propriétés

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWSGMLADZIGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H216N42O41S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583169 | |

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86649-84-5 | |

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.